N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide, also known as MPTP, is a chemical compound that has been widely researched for its potential applications in the field of neuroscience. MPTP is a potent neurotoxin that has been shown to selectively target dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms in humans and other animals. Despite its toxic effects, MPTP has been used extensively as a research tool to study the mechanisms underlying Parkinson's disease and to develop new treatments for this debilitating condition.
Wirkmechanismus
N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the depletion of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound-induced Parkinsonism in humans and animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine levels in the brain. This depletion of dopamine is thought to be responsible for the development of Parkinson's disease symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been widely used as a research tool to study the mechanisms underlying Parkinson's disease and to develop new treatments for this condition. One advantage of using this compound is that it selectively targets dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in humans and other animals. However, this compound is a potent neurotoxin that can cause irreversible damage to dopaminergic neurons, making it difficult to use in long-term studies. Additionally, the use of this compound in animal studies raises ethical concerns due to its toxicity.
Zukünftige Richtungen
There are several future directions for research involving N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound-induced Parkinsonism. Another area of focus is the identification of new neuroprotective agents that can prevent the death of dopaminergic neurons in response to this compound. Additionally, there is ongoing research into the use of this compound as a tool to study the mechanisms underlying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 4-biphenylcarboxylic acid chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. Specifically, this compound has been shown to selectively target dopaminergic neurons in the substantia nigra, leading to the depletion of dopamine levels in the brain. This depletion of dopamine is thought to be a key factor in the development of Parkinson's disease symptoms, including tremors, rigidity, and bradykinesia.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-7-13-19(14-8-15)22-21(25)23-20(24)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLABBMVCWXSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.